Cas no 2105783-54-6 (7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo2,3-cpyridine)

7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo2,3-cpyridine 化学的及び物理的性質
名前と識別子
-
- 7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo2,3-cpyridine
- EN300-1076590
- 7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine
- 2105783-54-6
-
- インチ: 1S/C12H17NO/c1-12(8-9-2-3-9)11-10(4-6-13-12)5-7-14-11/h5,7,9,13H,2-4,6,8H2,1H3
- InChIKey: MTYBFOLHGDQUTQ-UHFFFAOYSA-N
- ほほえんだ: O1C=CC2CCNC(C)(C1=2)CC1CC1
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 25.2Ų
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo2,3-cpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1076590-0.1g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 0.1g |
$1119.0 | 2023-10-28 | |
Enamine | EN300-1076590-2.5g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 2.5g |
$2492.0 | 2023-10-28 | |
Enamine | EN300-1076590-0.5g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 0.5g |
$1221.0 | 2023-10-28 | |
Enamine | EN300-1076590-10g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 10g |
$5467.0 | 2023-10-28 | |
Enamine | EN300-1076590-10.0g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 10g |
$6635.0 | 2023-06-10 | ||
Enamine | EN300-1076590-0.05g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 0.05g |
$1068.0 | 2023-10-28 | |
Enamine | EN300-1076590-1g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 1g |
$1272.0 | 2023-10-28 | |
Enamine | EN300-1076590-5g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 5g |
$3687.0 | 2023-10-28 | |
Enamine | EN300-1076590-0.25g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 95% | 0.25g |
$1170.0 | 2023-10-28 | |
Enamine | EN300-1076590-1.0g |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine |
2105783-54-6 | 1g |
$1543.0 | 2023-06-10 |
7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo2,3-cpyridine 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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8. Book reviews
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo2,3-cpyridineに関する追加情報
7-(Cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine: A Comprehensive Overview
7-(Cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine is a unique organic compound with the CAS number 2105783-54-6. This compound belongs to the class of heterocyclic aromatic compounds, specifically a fused bicyclic system combining a pyridine ring and a furan ring. The structure of this compound is characterized by a cyclopropylmethyl group and a methyl substituent attached to the seventh position of the fused ring system. These substituents play a crucial role in determining the compound's chemical properties and potential applications.
The synthesis of 7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine involves advanced organic chemistry techniques, including multi-component reactions and catalytic processes. Recent studies have focused on optimizing the synthesis pathways to improve yield and reduce production costs. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the fused bicyclic system. These advancements have not only enhanced the efficiency of synthesis but also opened new avenues for exploring similar compounds with diverse substituents.
The structural uniqueness of this compound makes it an interesting candidate for various applications in the pharmaceutical and materials science industries. In pharmacology, furo[2,3-c]pyridine derivatives have shown potential as kinase inhibitors and modulators of cellular signaling pathways. Recent research has demonstrated that 7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine exhibits selective inhibitory activity against certain protein kinases involved in cancer cell proliferation. This finding has sparked interest in further exploring its therapeutic potential as an anticancer agent.
In addition to its pharmacological applications, this compound has also been studied for its electronic properties in materials science. The fused bicyclic system contributes to its aromaticity and conjugation length, making it a promising candidate for use in organic electronics. Researchers have investigated its ability to act as a charge transport material in organic light-emitting diodes (OLEDs) and photovoltaic devices. Preliminary results indicate that this compound could enhance device efficiency by improving charge carrier mobility.
The stability and reactivity of 7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine are influenced by its substituents and the electronic environment of the fused ring system. The cyclopropylmethyl group introduces steric hindrance and strain into the molecule, which can affect its reactivity in various chemical transformations. On the other hand, the methyl group provides electron-donating effects that can modulate the electronic properties of the compound.
Recent computational studies have provided deeper insights into the molecular geometry and electronic structure of this compound. Density functional theory (DFT) calculations have revealed that the fusion of the pyridine and furan rings creates a unique π-system with distinct frontier molecular orbitals. These findings are crucial for understanding its reactivity in chemical reactions and its potential applications in catalysis.
In conclusion, 7-(cyclopropylmethyl)-7-methyl-4H,5H,6H,7H-furo[2,3-c]pyridine is a versatile compound with promising applications in both pharmaceuticals and materials science. Its unique structure and functional groups make it an attractive target for further research and development. As ongoing studies continue to uncover its properties and potential uses, this compound is expected to play a significant role in advancing various fields of chemistry and related disciplines.
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